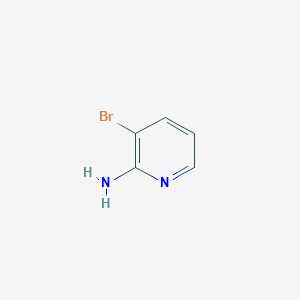

2-Amino-3-bromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCARPJOEUEZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355840 | |

| Record name | 2-Amino-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-99-1 | |

| Record name | 2-Amino-3-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13534-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromopyridine (CAS: 13534-99-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Amino-3-bromopyridine, a pivotal heterocyclic intermediate in the fields of medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, synthesis protocols, key applications, and safety information, presented in a format tailored for scientific and research applications.

Physicochemical and Structural Data

This compound is an off-white to brown crystalline solid.[1][2] Its structure, featuring an amino group and a bromine atom on a pyridine (B92270) ring, makes it a versatile building block for creating more complex molecules.[1][3] The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13534-99-1 | [1][4] |

| IUPAC Name | 3-bromopyridin-2-amine | [4] |

| Molecular Formula | C₅H₅BrN₂ | [1][3][4] |

| Molecular Weight | 173.01 g/mol | [1][3][4] |

| Appearance | Off-white to brown crystalline powder | [1][2][3] |

| Melting Point | 62-72 °C | [1][3] |

| Boiling Point | ~232-259 °C | [2][3] |

| Density | ~1.71 g/cm³ | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, dichloromethane | [3] |

| pKa (Conjugate Acid) | ~3-4 | [3] |

Synthesis and Experimental Protocols

The most common and scalable synthesis of this compound starts from the readily available 2-aminopyridine (B139424) via electrophilic bromination. The process is carefully controlled to favor mono-bromination at the 3-position.

Detailed Experimental Protocol (Adapted from Patent Literature): [5][6]

-

Dissolution: Dissolve 2-aminopyridine in a suitable organic solvent within a reaction vessel equipped for temperature control and stirring.

-

Initial Bromination: Cool the solution to 0°C. Slowly add half of the total required liquid bromine dropwise while maintaining the low temperature. The rate of addition is critical to control byproduct formation.

-

Acidification: After the initial bromine addition, warm the mixture to approximately 15°C and add acetic acid dropwise.

-

Final Bromination: Re-cool the reaction mixture to below 0°C and add the remaining half of the liquid bromine.

-

Reaction Completion: Heat the mixture to a temperature between 50-60°C and maintain for 1-1.5 hours to drive the reaction to completion.

-

Work-up: After cooling, carefully add a sodium hydroxide (B78521) solution to neutralize the mixture.

-

Extraction: Transfer the neutralized mixture to a separatory funnel, mix with water, and extract the product into an organic solvent (e.g., dichloromethane) multiple times.

-

Isolation: Combine the organic layers and concentrate under reduced pressure to yield this compound. Further purification can be achieved via recrystallization.

Applications in Research and Drug Development

This compound is not typically a final active pharmaceutical ingredient (API) but rather a crucial scaffold and intermediate. Its functional groups—an amine and a bromine atom—provide reactive handles for a variety of coupling and substitution reactions, making it highly valuable in building complex molecular architectures.

Key Application Areas:

-

Oncology: It is a key precursor for synthesizing various kinase inhibitors, which are crucial in modern cancer therapy.[1][7] Derivatives such as pyrido[2,3-d]pyrimidines have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR).[8]

-

Neuroscience: The scaffold is used in the development of neuroprotective agents and drugs for treating conditions like Parkinson's disease.[5]

-

Antimicrobials: Derivatives like 2-amino-3-cyanopyridines have demonstrated significant antibacterial and antifungal properties.[9][10]

-

Organic Synthesis: It serves as a reactant in palladium-catalyzed reactions, such as cyanation to form 2-amino-3-cyanopyridine (B104079) and arylation to produce carbolines.[11]

-

Agrochemicals: It is used to create active ingredients for fungicides and herbicides, contributing to crop protection.[1][5]

Biological Context: Targeting Signaling Pathways with Derivatives

While this compound itself is an intermediate, its derivatives are designed to interact with specific biological targets. A prominent example is the inhibition of tyrosine kinase signaling pathways, which are often dysregulated in cancer. The diagram below illustrates a simplified EGFR signaling cascade, a pathway frequently targeted by inhibitors derived from this chemical scaffold.

Derivatives of this compound are often designed to be competitive inhibitors at the ATP-binding site of the EGFR kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the downstream RAS-RAF-MEK-ERK (MAPK) cascade and inhibiting cancer cell proliferation and survival.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

| Hazard Information | Details | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4][13] |

| Signal Word | Warning | [13] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed (reported by some sources). | [4][13] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[2][13] | |

| Incompatibilities | Strong oxidizing agents, strong acids.[12][14] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 13534-99-1 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]

- 4. This compound | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103664765A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. ijssst.info [ijssst.info]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. ijpsr.com [ijpsr.com]

- 11. This compound 97 13534-99-1 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Data of 2-Amino-3-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-3-bromopyridine, a key intermediate in pharmaceutical synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring this information.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine (B92270) ring, and a broad signal for the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.85 | dd | J = ~4.8, ~1.8 | H-6 |

| ~7.40 | dd | J = ~7.8, ~1.8 | H-4 |

| ~6.70 | dd | J = ~7.8, ~4.8 | H-5 |

| ~5.0 (broad s) | s | - | NH₂ |

Note: Predicted data based on analysis of similar compounds. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit five signals corresponding to the five carbon atoms of the pyridine ring.

| Chemical Shift (δ) (ppm) | Assignment |

| ~158.0 | C-2 |

| ~148.5 | C-6 |

| ~140.0 | C-4 |

| ~115.0 | C-5 |

| ~108.0 | C-3 |

Note: Predicted data based on analysis of similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C and C=N stretching of the pyridine ring, and the C-Br stretching.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3300 | N-H | Asymmetric and symmetric stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 1620 - 1580 | C=C, C=N | Ring stretching |

| 1500 - 1400 | C=C, C=N | Ring stretching |

| 1100 - 1000 | C-Br | Stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[1] The fragmentation pattern will involve the loss of bromine and other characteristic fragments.

| m/z | Relative Intensity (%) | Assignment |

| 173/175 | ~100 | [M]⁺ (Molecular ion) |

| 94 | Major | [M - Br]⁺ |

| 67 | Major | [C₄H₃N]⁺ |

Note: Predicted fragmentation pattern based on typical behavior of similar compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane (TMS))

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of TMS as an internal standard.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants for structural assignment.

-

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of solid this compound.

Materials and Equipment:

-

This compound

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum.

-

Identify and label the major absorption peaks.

-

Assign the characteristic peaks to their corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials and Equipment:

-

This compound

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Suitable solvent (e.g., methanol, dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-250 amu).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M]⁺), noting the characteristic isotopic pattern of bromine.

-

Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.

-

Logical Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, highlighting the relationship between the different analytical techniques and the information they provide for structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Synthesis and Reactivity of 2-Amino-3-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyridine is a pivotal heterocyclic building block in the synthesis of a wide array of functionalized pyridine (B92270) derivatives. Its unique substitution pattern, featuring both an amino and a bromo group on the pyridine ring, allows for versatile downstream modifications. This guide provides an in-depth overview of its synthesis, key reactions, and experimental protocols, tailored for professionals in chemical research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [1][2][3] |

| Molecular Weight | 173.01 g/mol | [1][2][3] |

| CAS Number | 13534-99-1 | [1][2][3] |

| Appearance | Gray to brown powder/solid | [4] |

| Melting Point | 63-67 °C | [2] |

| Boiling Point | 232 °C at 760 mmHg | [4] |

| Density | 1.71 g/cm³ | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves the direct bromination of 2-aminopyridine (B139424). This method allows for the regioselective introduction of a bromine atom at the 3-position.

Synthetic Pathway

Caption: Synthesis of this compound from 2-aminopyridine.

Experimental Protocol: Bromination of 2-Aminopyridine

This protocol is adapted from a patented method for the preparation of this compound.[5][6]

Materials:

-

2-Aminopyridine

-

Liquid Bromine

-

An organic solvent (e.g., chloroform, dichloromethane)

-

Acetic Acid

-

Sodium Hydroxide (B78521) solution

-

Water

-

Ice

Procedure:

-

Dissolve 2-aminopyridine in an organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add half of the total required liquid bromine to the stirred solution while maintaining the temperature at 0°C.

-

After the initial addition, warm the reaction mixture to 10-20°C.

-

Dropwise add acetic acid to the reaction mixture.

-

Cool the mixture back down to below 0°C.

-

Add the remaining half of the liquid bromine dropwise.

-

Warm the reaction mixture and allow it to react for a specified time to ensure completion.

-

After the reaction is complete, add sodium hydroxide solution to neutralize the mixture to a pH of 7.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer three times with the organic solvent.

-

Combine the organic extracts and perform vacuum concentration to obtain this compound.

This method is reported to produce high-purity this compound with a high yield and is suitable for large-scale production.[5]

Reactivity of this compound

The presence of both an amino group and a bromo substituent makes this compound a versatile substrate for various cross-coupling and substitution reactions.

Key Reactions

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including:

-

2-Acylamido-3-bromopyridines[7]

-

2-Anilino-3-bromopyridine[7]

-

3-Alkynyl-2-aminopyridines[7]

-

N-(bromopyridyl)amidines

-

Carbolines via palladium-catalyzed arylation and amination

-

2-Amino-3-cyanopyridine via palladium-catalyzed cyanation[7]

-

Nitro-substituted N,N'-dipyridinylamines via palladium-catalyzed coupling[7]

-

2-Amino-3-iodopyridine via halogen exchange[7]

Two of the most important transformations involving this compound are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. In the context of this compound, it allows for the introduction of various amine nucleophiles at the 3-position. While specific protocols for this compound are not extensively detailed in the provided results, a general procedure for the amination of 2-bromopyridines can be adapted.[8][9][10]

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Buchwald-Hartwig Amination of 2-Bromopyridines

This protocol is a general guide and may require optimization for this compound.[9][11]

Materials:

-

2-Bromopyridine (B144113) substrate (e.g., this compound)

-

Amine

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

Procedure:

-

In a sealed tube, add the 2-bromopyridine substrate, the amine (typically 5 equivalents), palladium(II) acetate (5 mol%), dppp (B1165662) (10 mol%), and sodium tert-butoxide (2 equivalents) in toluene.

-

Seal the tube and heat the reaction mixture at 80°C overnight (approximately 14 hours).

-

After cooling to room temperature, the reaction mixture can be purified by column chromatography to isolate the desired aminated product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl or vinyl substituents at the 3-position.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Suzuki-Miyaura Coupling of 2-Halogenated Pyridines

This is a general protocol and may need to be adapted for this compound.[12][13]

Materials:

-

2-Halogenated pyridine (e.g., this compound)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Aqueous isopropanol (B130326)

Procedure:

-

To a reaction vessel, add the 2-halogenated pyridine, the arylboronic acid, palladium(II) acetate, and potassium carbonate.

-

Add aqueous isopropanol as the solvent.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis from 2-aminopyridine and its reactivity in key cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling make it an essential tool for the construction of complex pyridine-containing molecules. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this important intermediate in their synthetic endeavors.

References

- 1. This compound | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-アミノ-3-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. tslpharm.com [tslpharm.com]

- 5. CN103664765A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

2-Amino-3-bromopyridine: A Versatile Heterocyclic Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyridine is a highly valuable and versatile heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine (B92270) ring substituted with both a nucleophilic amino group and a synthetically adaptable bromine atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for easy reference.

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder under standard conditions.[1] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and dichloromethane.[1] The presence of the amino group renders the molecule basic, while the bromine atom provides a reactive handle for a multitude of cross-coupling reactions.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [2] |

| Molecular Weight | 173.01 g/mol | [2] |

| Melting Point | 63-67 °C | [3][4] |

| Boiling Point | 232 °C at 760 mmHg | [3] |

| Appearance | Gray to brown powder | [3][5] |

| Density | 1.71 g/cm³ | [3] |

| ¹H NMR (DMSO-d₆) | δ = 7.94 (d, 1H), 7.61 (dd, 1H), 6.43 (d, 1H), 6.10 (brs, 2H) | [6] |

| IR Spectra | Available | [2] |

| Mass Spectra (GC-MS) | Available | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2-aminopyridine (B139424). Several methods have been reported, with variations in brominating agents and reaction conditions.

Experimental Protocol: Bromination of 2-Aminopyridine

A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Procedure: [7]

-

Dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (B3395972) (5 mL).

-

Cool the solution to 10 °C.

-

Add N-bromosuccinimide (1.0 g, 5.6 mmol) dropwise over 30 minutes.

-

Stir the mixture for an additional 30 minutes.

-

Remove the solvent by evaporation under vacuum.

-

Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine (B118841) as a yellow solid.

Note: This protocol is for the synthesis of the related 2-amino-5-bromopyridine, but a similar approach can be adapted for the synthesis of this compound, potentially with different regioselectivity control.

A patent describes a method for preparing this compound by dissolving 2-aminopyridine in an organic solvent, cooling to 0°C, and adding liquid bromine.[8] Acetic acid is then added, followed by more bromine at a controlled rate and temperature.[8]

Reactivity and Applications in Organic Synthesis

The dual functionality of this compound makes it a cornerstone for the synthesis of a wide array of more complex heterocyclic systems. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group can participate in various condensation and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C3 position of the pyridine ring and a terminal alkyne. This reaction is instrumental in the synthesis of 2-amino-3-alkynylpyridines.

Table 2: Optimized Conditions for Sonogashira Coupling of this compound [1]

| Parameter | Condition |

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |

| Ligand | PPh₃ (5 mol%) |

| Additive | CuI (5 mol%) |

| Base | Et₃N (1 mL) |

| Solvent | DMF |

| Temperature | 100 °C |

| Time | 3 h |

dot

Caption: Sonogashira Coupling Workflow.

Experimental Protocol: Sonogashira Coupling [1]

-

To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

-

Add 2.0 mL of DMF and stir for 30 minutes.

-

Add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol).

-

Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and proceed with aqueous workup and extraction with an organic solvent.

-

Purify the product by column chromatography.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters, leading to the synthesis of 2-amino-3-arylpyridines. These structures are prevalent in many biologically active compounds.[9]

dot

Caption: Suzuki-Miyaura Coupling Schematic.

Experimental Protocol: Suzuki-Miyaura Coupling (General) [9][10]

-

In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines. This reaction is particularly useful for synthesizing substituted diaminopyridines. A practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes.

Table 3: General Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines [11][12]

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | dppp (1,3-bis(diphenylphosphino)propane) |

| Base | NaOt-Bu |

| Solvent | Toluene |

| Temperature | 80 °C |

| Apparatus | Sealed Tube (for volatile amines) |

dot

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Protocol: Buchwald-Hartwig Amination with a Volatile Amine (Adapted) [12]

-

Charge a sealable reaction tube with Pd(OAc)₂ (5 mol%), a suitable phosphine (B1218219) ligand (e.g., dppp, 10 mol%), and NaOt-Bu (2.2 equiv).

-

Purge the tube with nitrogen for 5 minutes.

-

Add toluene, followed by this compound (1 equiv) and the volatile amine (1.2-5 equiv).

-

Seal the tube and heat the mixture at 80-100 °C for the required time (typically 1-24 hours).

-

After cooling to room temperature, carefully open the tube.

-

Transfer the mixture to a separatory funnel, dilute with an organic solvent and wash with brine and water.

-

Dry the organic layer, concentrate, and purify the product by flash chromatography.

Other Important Reactions

This compound can also undergo a variety of other useful transformations:

-

Cyanation: The bromo substituent can be displaced by a cyanide group, typically using a palladium catalyst and a cyanide source like potassium ferrocyanide, to yield 2-amino-3-cyanopyridine.[13]

-

Synthesis of Carbolines: It serves as a precursor for the synthesis of carbolines through palladium-catalyzed arylation followed by an amination reaction.[13][14]

-

Halogen Exchange: The bromine atom can be exchanged for iodine by reaction with sodium iodide in the presence of a copper(I) catalyst, affording 2-amino-3-iodopyridine.[13] A method for the synthesis of 2-amino-3-iodo-5-bromopyridine from 2-aminopyridine involves bromination with NBS followed by iodination with KIO₃ and KI.[6]

-

Acylation: The amino group can be acylated to form 2-acylamido-3-bromopyridines.[13]

-

Amidine Formation: It can be converted to N-(bromopyridyl)amidines.[13]

Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of numerous compounds with significant biological activity. Its derivatives are found in a range of pharmaceuticals, including neuroprotective agents, analgesics, and anti-Parkinson's drugs.[8] For example, it is a crucial building block for the synthesis of tyrosine kinase inhibitors, which are used in cancer chemotherapy.[7]

Conclusion

This compound is an indispensable tool for synthetic chemists. Its predictable reactivity and the vast number of established protocols for its functionalization make it a reliable and efficient starting material for the construction of complex molecular architectures. The palladium-catalyzed cross-coupling reactions, in particular, have opened up a plethora of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a snapshot of its capabilities, offering both the foundational knowledge and practical details necessary for its successful utilization in the laboratory.

References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. This compound | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 13534-99-1 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 4. This compound 97 13534-99-1 [sigmaaldrich.com]

- 5. This compound CAS 13534-99-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 7. ijssst.info [ijssst.info]

- 8. CN103664765A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. 2-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Three-step synthesis of an annulated β-carboline via palladium catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Amino-3-bromopyridine Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Anticancer, Antimicrobial, and Kinase Inhibitory Activities for Researchers, Scientists, and Drug Development Professionals.

The 2-amino-3-bromopyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a diverse array of biologically active compounds. Its unique electronic and structural features make it an ideal starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug discovery efforts in this promising area.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, particularly 2-amino-3-cyanopyridines, have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high potency. The mechanism of action for many of these derivatives involves the inhibition of key protein kinases that are crucial for cancer cell growth, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 2-amino-3-cyanopyridine (B104079) derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of the cancer cells by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | A549 (Lung) | 23.78 | [1] |

| MKN45 (Gastric) | 67.61 | [1] | |

| MCF7 (Breast) | 53.87 | [1] | |

| 4j | A549 (Lung) | Promising | [1] |

| MKN45 (Gastric) | Promising | [1] | |

| MCF7 (Breast) | Promising | [1] | |

| 4k | A549 (Lung) | Promising | [1] |

| MKN45 (Gastric) | Promising | [1] | |

| MCF7 (Breast) | Promising | [1] | |

| 5a | MCF-7 (Breast) | 1.77 | |

| HepG2 (Liver) | 2.71 | ||

| 5e | MCF-7 (Breast) | 1.39 | |

| HepG2 (Liver) | 10.70 | ||

| 7b | MCF-7 (Breast) | 6.22 | |

| HepG2 (Liver) | 19.58 | ||

| Compound 1 | MCF-7 (Breast) | 3.98 | |

| Compound 2 | MCF-7 (Breast) | Promising | |

| Compound 7 | HeLa (Cervical) | 9.72 |

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, derivatives of this compound, including 2-amino-3-cyanopyridines and imidazo[1,2-a]pyridines, have exhibited notable antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the pyridine (B92270) ring, along with various functional groups, contributes to their ability to disrupt microbial growth.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2c | S. aureus | 0.039 | |

| B. subtilis | 0.039 | ||

| 3c | E. coli | 577 | |

| B. subtilis | 288 | ||

| 17d | Antibacterial | 0.5 | |

| 17a | Candida ATCC 9763 | 8 | |

| 17d | Candida ATCC 9763 | 8 | |

| 5h | S. aureus (clinical) | 6.25 | |

| S. aureus (reference) | 3.125 | ||

| 10i | Candida albicans | 41.98 (µmol/L) | [2] |

Kinase Inhibition Profile

A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical drivers of tumor angiogenesis and proliferation.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro kinase inhibitory activity of representative pyridine-based compounds. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of the specific kinase by 50%.

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| Compound 12 | PIM-1 | 14.3 | |

| Compound 8e | CDK9 | 88.4 | |

| HDAC1 | 168.9 | ||

| Compound 9e | FLT3 | 30.4 | |

| HDAC1 | 52.4 | ||

| HDAC3 | 14.7 | ||

| Compound 1 | EGFRWT | 93 | |

| EGFRT790M | 174 |

Experimental Protocols

MTT Assay for In Vitro Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

Materials:

-

Cancer cell lines (e.g., A549, MCF7, HepG2)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range of 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Disk Diffusion Assay for Antimicrobial Susceptibility Testing

This protocol describes the Kirby-Bauer disk diffusion method for assessing the antimicrobial activity of this compound derivatives.[7][8][9]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

This compound derivatives (dissolved in a suitable solvent)

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of an MHA plate using a sterile swab.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them onto the inoculated agar surface. Include a solvent control disk and a positive control antibiotic disk.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

-

Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

In Vitro Kinase Inhibition Assay (VEGFR-2 & HER-2)

This protocol provides a general framework for determining the in vitro inhibitory activity of this compound derivatives against protein kinases like VEGFR-2 and HER-2 using a luminescence-based assay (e.g., ADP-Glo™).[5][6][10]

Materials:

-

Recombinant human kinase (VEGFR-2 or HER-2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

This compound derivatives (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.

-

Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Components

This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in signaling pathways (e.g., STAT3, NF-κB) following treatment with this compound derivatives.[11][12][13][14]

Materials:

-

Cancer cell lines

-

This compound derivatives

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB, anti-NF-κB, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways that are dysregulated in diseases like cancer.

Structure-Activity Relationship (SAR) and Synthetic Strategy

The biological activity of this compound derivatives can be modulated by altering the substituents on the pyridine ring and the groups attached to the amino function. Structure-activity relationship studies have shown that the introduction of certain functional groups can enhance anticancer and antimicrobial potency.[15]

VEGFR-2 Signaling Pathway in Angiogenesis

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis. Inhibition of this pathway by this compound derivatives can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[9][16][17]

HER-2 Signaling Pathway in Cancer Proliferation

The HER-2 signaling pathway is frequently overactivated in various cancers, leading to uncontrolled cell growth and proliferation. This compound derivatives can inhibit HER-2, thereby blocking these oncogenic signals.[8][18][19][20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]

- 3. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. NF-[kappa]B and STAT3 signaling pathways collaboratively link inflammation to cancer - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-Amino-3-bromopyridine in Agrochemicals: An In-depth Technical Guide

Introduction

2-Amino-3-bromopyridine has emerged as a critical building block in the synthesis of a new generation of agrochemicals. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with both an amino and a bromo group, offers remarkable versatility for the development of novel herbicides, fungicides, and insecticides. The strategic placement of these functional groups allows for a wide range of chemical modifications, enabling the design of active ingredients with specific modes of action and improved efficacy. This technical guide provides a comprehensive overview of the applications of this compound in the agrochemical sector, detailing its role in the synthesis of various crop protection agents, their biological activities, modes of action, and the experimental protocols for their preparation.

Herbicidal Applications

Derivatives of this compound have shown significant potential as herbicides, primarily through the mimicry of natural plant hormones, specifically auxins. These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately resulting in the death of susceptible weed species.[1]

Quantitative Data for Herbicidal Activity

| Compound Class | Target Weed | Efficacy (EC50) | Reference |

| Pyridine Carboxylic Acids | Broadleaf Weeds | 0.055 - 71 µg/L | [2] |

| Pyrido[2,3-d]pyrimidines | Bentgrass | Good activity at 1 mM | [3] |

Mode of Action: Auxin Mimicry

Auxin-mimicking herbicides derived from this compound function by binding to auxin receptors in plant cells, such as the TIR1/AFB F-box proteins.[1] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the constitutive activation of auxin response genes, resulting in aberrant growth and development.[1][4]

References

Navigating the Solubility Landscape of 2-Amino-3-bromopyridine: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates like 2-Amino-3-bromopyridine is paramount for successful formulation and process development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, details established experimental protocols for its quantitative determination, and offers a visual workflow for systematic solvent screening.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. It is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular forces. This compound, a substituted pyridine (B92270), possesses both hydrogen bond donor (amino group) and acceptor (amino and pyridine nitrogen) sites, as well as a polar carbon-bromine bond, suggesting a nuanced solubility profile across different classes of organic solvents.

Quantitative Solubility Data

Currently, there is a notable absence of publicly available, quantitative solubility data for this compound in a range of common organic solvents. While qualitative statements indicate that it is "soluble in common organic solvents like ethanol, dichloromethane" and "slightly soluble in water," specific measurements in g/100mL or mole fraction at various temperatures are not readily found in scientific literature or chemical databases.

This data gap highlights the necessity for researchers to perform experimental solubility assessments to inform their specific applications. The following sections provide detailed methodologies to enable the generation of this critical data.

Experimental Protocols for Solubility Determination

The following are established and reliable methods for determining the solubility of a solid organic compound such as this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed vessel (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a fine porosity filter (e.g., a 0.45 µm syringe filter) or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is the difference between this final mass and the initial mass of the empty container.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or mole fraction.

Shake-Flask Method

The shake-flask method is a common and reliable technique for determining equilibrium solubility.[1]

Methodology:

-

Preparation: An excess of this compound is added to a known volume of the selected solvent in a flask.

-

Equilibration: The flask is sealed and agitated in a constant-temperature shaker bath for a predetermined period to reach equilibrium.

-

Sampling and Analysis: After equilibration, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a filtered syringe. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibrated standard curve.

Visualizing Experimental Workflows

To aid in the practical application of these methodologies, the following diagrams illustrate the key steps and decision points.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Solvent Selection Workflow

A systematic approach to solvent screening is crucial for efficient process development. The following diagram outlines a logical workflow for selecting an appropriate solvent based on solubility characteristics.

Caption: A logical workflow for the selection of an appropriate organic solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be systematically documented in public sources, this guide provides the necessary framework for researchers to generate this vital information. By employing the detailed experimental protocols and following the logical workflows presented, scientists and drug development professionals can effectively characterize the solubility of this important compound, enabling informed decisions in process chemistry, purification, and formulation design. The generation and dissemination of such data would be a valuable contribution to the broader scientific community.

References

The Versatility of 2-Amino-3-bromopyridine: A Technical Guide for Researchers

An In-depth Review of a Key Building Block in Modern Synthesis and Drug Discovery

Introduction

2-Amino-3-bromopyridine has emerged as a highly versatile and valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique electronic properties and strategically positioned functional groups—an electron-donating amino group and a synthetically malleable bromine atom on a pyridine (B92270) core—make it an ideal starting material for the construction of a diverse array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its utility in the synthesis of bioactive molecules and functional materials. We present a summary of key reactions, detailed experimental protocols, and quantitative data to facilitate its use in the laboratory.

Core Applications in Organic Synthesis

This compound serves as a linchpin in a variety of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of a wide range of substituents at the 3-position of the pyridine ring, enabling the exploration of vast chemical space.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound is a prime handle for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of substituted pyridines, which are prevalent scaffolds in numerous pharmaceuticals and agrochemicals.

A general workflow for these reactions is depicted below:

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[1] This reaction is instrumental in the synthesis of 2-amino-3-alkynylpyridines, which are important intermediates for various heterocyclic compounds, including those with potential applications in materials science and medicinal chemistry.

Table 1: Representative Conditions and Yields for Sonogashira Coupling of this compound Derivatives [1]

| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |

| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 94 |

| 3 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 4 | 4-Biphenylylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 5 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |

Experimental Protocol: General Procedure for Sonogashira Coupling [1]

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).

-

Add the anhydrous solvent (e.g., DMF, 2.0 mL) and stir the mixture for 30 minutes at room temperature.

-

Add this compound (1.0 eq) and the terminal alkyne (1.2 eq), followed by the base (e.g., Et₃N).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-alkynylpyridine.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield |

| 1 | Arylboronic Acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Good to Excellent |

| 2 | Arylboronic Acid | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Good to Excellent |

| 3 | Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 2-4 | Moderate to Excellent |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the appropriate degassed solvent system (e.g., 1,4-dioxane/water mixture) to the vessel.

-

Seal the vessel and place it under an inert atmosphere.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-120 °C) for the specified time. Microwave irradiation can often significantly reduce reaction times.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-arylpyridine.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is a powerful tool for the synthesis of N-substituted 2-aminopyridines. A practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes.[2][3]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines [2]

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methylamine | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 98 |

| 2 | Ethylamine | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 95 |

| 3 | Isopropylamine | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 85 |

| 4 | Cyclopropylamine | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 92 |

| 5 | Dimethylamine | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 97 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination with Volatile Amines [2]

-

To a pressure-rated sealed tube, add this compound (1.0 eq) in an appropriate solvent (e.g., toluene).

-

Add the volatile amine (excess), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., dppp), and the base (e.g., NaOt-Bu).

-

Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C).

-

After the reaction is complete (monitored by TLC or GC-MS), cool the tube to room temperature.

-

Carefully open the tube and dilute the reaction mixture with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to yield the N-substituted aminopyridine.

Applications in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as an excellent starting point for the synthesis of a variety of biologically active compounds.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[4] Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery. The 2-aminopyridine moiety is a common feature in many kinase inhibitors as it can form key hydrogen bond interactions with the hinge region of the kinase active site. This compound provides a versatile platform for the synthesis of novel kinase inhibitors, where the 3-position can be functionalized to explore interactions with other regions of the ATP-binding pocket.

Table 4: Examples of Kinase Inhibitors and their Activities Derived from Aminopyridine Scaffolds

| Compound Class | Target Kinase | IC₅₀ | Reference |

| 4-Aminoquinoline Derivatives | RIPK2 | 5.1 ± 1.6 nM | [5] |

| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 nM | [6] |

| Pyrido[2,3-d]pyrimidine Derivatives | EGFRWT | 0.093 µM | [4] |

| Pyrido[2,3-d]pyrimidine Derivatives | EGFRT790M | 0.174 µM | [4] |

| Pyrazole-based Derivatives | Akt1 | 61 nM | [7] |

Antimicrobial and Antifungal Agents

Derivatives of 2-aminopyridine have demonstrated promising antimicrobial and antifungal activities. The ability to introduce various substituents onto the pyridine ring via reactions of this compound allows for the fine-tuning of their biological properties. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have shown significant activity against various bacterial and fungal strains.[8]

Table 5: Antimicrobial Activity of Selected Aminopyridine Derivatives [4]

| Compound | Microorganism | MIC (µg/mL) |

| Pyrido[2,3-d]pyrimidine Derivative 1 | E. coli | 50 |

| Pyrido[2,3-d]pyrimidine Derivative 1 | P. aeruginosa | 50 |

| Pyrido[2,3-d]pyrimidine Derivative 12 | E. coli | 50 |

| Pyrido[2,3-d]pyrimidine Derivative 12 | P. aeruginosa | 50 |

| Pyrido[2,3-d]pyrimidine Derivative 13 | E. coli | 50 |

Synthesis of Carbolines

β-Carbolines are a class of indole (B1671886) alkaloids with a wide range of biological activities, including antitumor and neuropharmacological effects.[9] this compound can be utilized in palladium-catalyzed reactions to construct the carboline scaffold.

Conclusion

This compound is an indispensable tool for chemists engaged in the synthesis of novel heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward and efficient means to access a vast array of substituted aminopyridines. These derivatives have shown significant promise in medicinal chemistry as scaffolds for kinase inhibitors and antimicrobial agents, as well as in the synthesis of other important heterocyclic systems like carbolines. The detailed protocols and compiled data in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block in their research endeavors.

References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 2-Amino-3-bromopyridine Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-Amino-3-bromopyridine and its analogs for researchers, scientists, and drug development professionals.

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Among its many derivatives, this compound stands out as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique arrangement of a nucleophilic amino group, a reactive bromo substituent, and the inherent electronic properties of the pyridine ring allows for extensive chemical modifications, making it an attractive starting point for drug discovery campaigns. This technical guide provides a comprehensive overview of the chemical space surrounding this compound derivatives, detailing synthetic methodologies, summarizing key biological findings, and outlining experimental protocols to facilitate further research and development.

Synthesis of this compound and its Derivatives

The preparation of this compound itself is a well-established process, typically involving the bromination of 2-aminopyridine (B139424).[1][2] The reactivity of the pyridine ring is modulated by the activating amino group, directing bromination to the adjacent 3-position. Further derivatization can be achieved through various synthetic transformations, leveraging the reactivity of both the amino and bromo groups.

A general synthetic workflow for creating a library of this compound derivatives can be envisioned as a multi-step process, starting from the commercially available 2-aminopyridine.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 2-aminopyridine.[1][2]

Materials:

-

2-Aminopyridine

-

Liquid Bromine

-

Organic Solvent (e.g., Acetic Acid)

-

Sodium Hydroxide (B78521) solution

-

Water

Procedure:

-

Dissolve 2-aminopyridine in an organic solvent and cool the mixture to below 0°C with stirring.[1]

-

Slowly add half of the total liquid bromine dropwise to the cooled solution.[1]

-

Allow the reaction temperature to rise to 10-20°C and then add acetic acid dropwise.[2]

-

Re-cool the mixture to below 0°C and add the remaining half of the liquid bromine dropwise.[1]

-

Raise the temperature to 53-57°C and allow the reaction to proceed for 0.5-1.2 hours to obtain a mixed solution.[1]

-

Neutralize the mixed solution by adding sodium hydroxide solution to adjust the pH to a neutral state.[2]

-

Extract the product with a suitable organic solvent and water.[2]

-

Combine the organic extracts and concentrate under reduced pressure to obtain this compound.[2]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. Key areas of investigation include their use as anticancer, antibacterial, and enzyme-inhibiting agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A notable mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular processes.

The anticancer efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 4f | A549 (Lung) | 23.78 | [3] |

| Derivative 4f | MKN45 (Gastric) | 67.61 | [3] |

| Derivative 4f | MCF7 (Breast) | 53.87 | [3] |

| Derivative 4j | A549 (Lung) | - | [3] |

| Derivative 4k | A549 (Lung) | - | [3] |

| Compound 4a | HT29 (Colorectal) | 2.243 | [4] |

| Doxorubicin (Reference) | HT29 (Colorectal) | 3.964 | [4] |

Note: Specific IC50 values for derivatives 4j and 4k against A549 were mentioned as promising but not explicitly quantified in the provided search result.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. This compound derivatives have shown promise in this area, with several analogs exhibiting activity against both Gram-positive and Gram-negative bacteria.

The antibacterial potency is typically assessed by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| Pyrazolo[3,4-b]pyridine 6a | B. subtilis | 12-14 | - | [5] |

| Pyrazolo[3,4-b]pyridine 6b | B. subtilis | 12-14 | - | [5] |

| Pyrazolo[3,4-b]pyridine 6c | B. subtilis | 12-14 | - | [5] |

| Thieno[2,3-b]pyridine 8a | B. subtilis | 12-14 | - | [5] |

| Thieno[2,3-b]pyridine 8e | B. subtilis | 12-14 | - | [5] |

| Compound 2c | S. aureus | - | 0.039 | [6] |

| Compound 2c | B. subtilis | - | 0.039 | [6] |

Note: Inhibition zone ranges were provided for a series of compounds, and specific MIC values were not available for all derivatives in the search results.

Enzyme Inhibition

Beyond kinase inhibition, derivatives of 2-amino-3-cyanopyridine (B104079), which can be synthesized from this compound, have been investigated as inhibitors of other enzymes, such as carbonic anhydrases.[7]

| Compound | Isoenzyme | Kᵢ (µM) | Reference |

| Compound 7d | hCA I | 2.84 | [7] |

| Compound 7b | hCA II | 2.56 | [7] |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, standardized biological assays are essential.